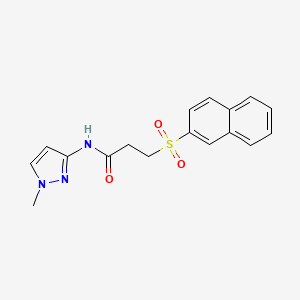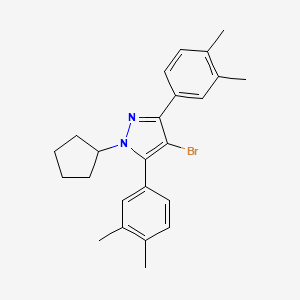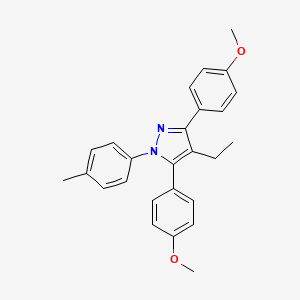![molecular formula C26H24N6O B10933063 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933063.png)
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with benzyl bromide to form the benzylated pyrazole intermediate. This intermediate is then reacted with 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its photophysical properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of N4-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the additional pyridine and carboxamide groups.
1-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the benzylated pyrazole moiety.
Uniqueness
N~4~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in research .
Properties
Molecular Formula |
C26H24N6O |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H24N6O/c1-17-24(18(2)32(30-17)16-19-10-6-4-7-11-19)29-26(33)21-14-23(20-12-8-5-9-13-20)28-25-22(21)15-27-31(25)3/h4-15H,16H2,1-3H3,(H,29,33) |
InChI Key |
FZBYZZFUDVTPTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC(=NC4=C3C=NN4C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10932981.png)
![ethyl 7-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10932993.png)
![2-Methyl 4-propyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B10932995.png)
![methyl 1-{[(4-{[(E)-{5-[(4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10933002.png)
![6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933008.png)
![(3aR,7aS)-2-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10933013.png)

![6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933024.png)
![3,6-dimethyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933026.png)
![N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B10933034.png)

![ethyl 3-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B10933047.png)
![ethyl 4-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B10933054.png)

